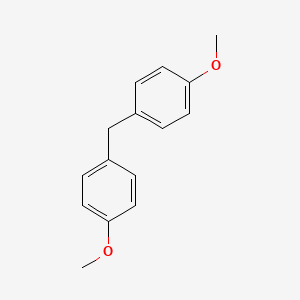

4,4'-Dimethoxydiphenylmethane

Description

Structure

3D Structure

Properties

CAS No. |

726-18-1 |

|---|---|

Molecular Formula |

C15H16O2 |

Molecular Weight |

228.29 g/mol |

IUPAC Name |

1-methoxy-3-[(3-methoxyphenyl)methyl]benzene |

InChI |

InChI=1S/C15H16O2/c1-16-14-7-3-5-12(10-14)9-13-6-4-8-15(11-13)17-2/h3-8,10-11H,9H2,1-2H3 |

InChI Key |

MMTMYZRSBUVGOG-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CC2=CC=C(C=C2)OC |

Canonical SMILES |

COC1=CC=CC(=C1)CC2=CC(=CC=C2)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4,4 Dimethoxydiphenylmethane

Classical Approaches in the Synthesis of 4,4'-Dimethoxydiphenylmethane

Traditional methods for the synthesis of this compound have largely relied on electrophilic aromatic substitution and reductive coupling reactions. These foundational strategies have been instrumental in the laboratory-scale and industrial production of this class of compounds.

The Friedel-Crafts alkylation stands as a cornerstone for the formation of the diarylmethane framework. nih.gov This reaction typically involves the alkylation of an electron-rich aromatic ring, such as anisole (B1667542), with an alkylating agent in the presence of a Lewis acid catalyst. In the context of this compound synthesis, this involves the reaction of anisole with a formaldehyde (B43269) equivalent or a related electrophile.

Common Lewis acid catalysts employed in these reactions include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂). chemrxiv.org The choice of catalyst can significantly influence the reaction's efficiency and selectivity. The reaction proceeds via the generation of a carbocationic intermediate from the alkylating agent, which then undergoes electrophilic attack on the electron-rich anisole ring, predominantly at the para position due to the directing effect of the methoxy (B1213986) group.

Recent advancements in this classical approach have focused on the use of more environmentally benign and reusable solid acid catalysts, such as zeolites and acid-activated clays (B1170129) like kaolinite. researchgate.net These catalysts offer advantages in terms of separation, reduced waste generation, and potential for continuous processes. For instance, the alkylation of anisole with benzyl (B1604629) alcohol, another route to diarylmethane structures, has been effectively catalyzed by sulfonic acid-functionalized mesoporous silica. researchgate.net

| Catalyst | Alkylating Agent | Solvent | Key Findings |

|---|---|---|---|

| AlCl₃ | Benzyl Halides | Benzene (B151609) | Traditional method, often requires stoichiometric amounts of catalyst. nih.gov |

| Zeolites (e.g., Hβ, HZSM-5) | Formaldehyde | Toluene | Heterogeneous catalysis, allows for catalyst recycling and improved selectivity. researchgate.net |

| Acid-activated Kaolinite | Formaldehyde | Water | Eco-friendly catalyst, high conversion and selectivity. researchgate.net |

| Sulfonic acid-functionalized KIT-5 | Benzyl Alcohol | Toluene | Stable and reusable solid acid catalyst. researchgate.net |

Reductive carbon-carbon coupling reactions provide an alternative pathway to diarylmethanes. These methods typically involve the coupling of two aryl moieties, often derived from aryl halides or other precursors, through the formation of a new carbon-carbon bond, facilitated by a reducing agent.

While direct reductive coupling of anisole derivatives to form this compound is less common as a classical standalone method, principles of reductive coupling are often integrated into multi-step syntheses. For instance, a diaryl ketone precursor could be synthesized via Friedel-Crafts acylation, followed by a reduction of the carbonyl group (e.g., Wolff-Kishner or Clemmensen reduction) to yield the diarylmethane.

More direct reductive coupling approaches have been developed for the synthesis of the broader class of diarylmethanes. These include nickel-catalyzed reductive cross-coupling of benzyl chlorides with aryl chlorides or fluorides, mediated by magnesium. organic-chemistry.org Another notable method is the metal-free reductive cross-coupling of diarylborinic acids with N-tosylhydrazones. nih.govacs.org Although not exclusively focused on this compound, these protocols represent important classical and evolving strategies for the synthesis of the diarylmethane core structure. A unique approach has also been reported where two benzyl alcohol molecules are coupled in the presence of halogenating agents like thionyl chloride to form a diphenylmethane (B89790) derivative. eurjchem.comresearchgate.net

Contemporary and Sustainable Synthetic Innovations

Modern synthetic chemistry places a strong emphasis on the development of efficient, selective, and environmentally benign methodologies. In the synthesis of this compound, this has translated into the exploration of novel catalytic systems and the application of green chemistry principles.

Transition-Metal Catalysis: Transition-metal catalysis has revolutionized organic synthesis, and the formation of diarylmethanes is no exception. mdpi.comnih.gov Various transition metals, including palladium, nickel, and cobalt, have been employed to catalyze cross-coupling reactions that can construct the diarylmethane skeleton with high efficiency and functional group tolerance.

For example, cobalt-catalyzed Negishi cross-coupling of aryl bromides with organozinc reagents provides a route to diarylmethanes. nih.gov Nickel catalysis has been particularly effective in the reductive cross-coupling of aryl halides with benzyl halides. organic-chemistry.org These methods offer milder reaction conditions compared to classical Friedel-Crafts reactions and can often tolerate a wider range of functional groups.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon bonds under mild conditions. nih.govrsc.org This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, leading to the generation of radical intermediates. These radicals can then engage in C-C bond-forming reactions.

In the context of diarylmethane synthesis, photoredox catalysis can enable the coupling of C(sp²)-H bonds of arenes with suitable partners. nih.gov For instance, a photoredox-catalyzed process could potentially be designed for the direct coupling of anisole with a methoxybenzyl radical precursor. Nickel and photoredox dual catalysis has also been shown to be effective for the cross-coupling of unactivated C(sp³)-H bonds with chloroformates, showcasing the potential for direct C-H functionalization to form C-C bonds. nih.govprinceton.edu

| Catalytic Strategy | Catalyst System | Key Features |

|---|---|---|

| Transition-Metal Catalysis | ||

| Nickel-Catalyzed Reductive Cross-Coupling | Ni(PPh₃)(NHC)Br₂ / Mg | One-pot synthesis from benzyl and aryl halides. organic-chemistry.org |

| Cobalt-Catalyzed Negishi Cross-Coupling | CoBr₂ | Cross-coupling of organozinc reagents with aryl halides. nih.gov |

| Photoredox Catalysis | ||

| General Photoredox C-C Bond Formation | Ru(bpy)₃²⁺ or Ir(ppy)₃ | Mild reaction conditions, generation of radical intermediates. nih.gov |

| Ni-Photoredox Dual Catalysis | Ni catalyst + Photocatalyst | Enables direct C(sp³)-H functionalization. nih.govprinceton.edu |

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals like this compound. This involves the use of renewable feedstocks, the reduction of waste, the use of safer solvents and reagents, and the design of energy-efficient processes.

A key aspect of greening the synthesis of diarylmethanes is the use of heterogeneous and recyclable catalysts, such as silica-supported tungstic acid, which can be used in solvent-free conditions. The use of water as a solvent, where possible, also aligns with green chemistry principles. acs.org

Mechanistic Elucidation of this compound Formation Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and improving product yields and selectivity. The formation of this compound via classical and contemporary methods involves distinct mechanistic pathways.

In the Friedel-Crafts alkylation , the mechanism proceeds through several key steps. First, the Lewis acid catalyst interacts with the alkylating agent (e.g., a formaldehyde equivalent) to generate a highly electrophilic carbocation or a polarized complex. This electrophile is then attacked by the π-electrons of the anisole ring, forming a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion. The para-position of anisole is the preferred site of attack due to the electron-donating nature of the methoxy group, which stabilizes the positive charge in the intermediate. Finally, a proton is eliminated from the arenium ion, restoring the aromaticity of the ring and regenerating the catalyst. A second alkylation of another anisole molecule by the initially formed benzyl alcohol or its activated derivative leads to the final diarylmethane product. nih.govchemrxiv.org

For reductive coupling reactions , the mechanisms can be more varied. In the nickel-catalyzed reductive cross-coupling, the mechanism is thought to involve the in-situ formation of a Grignard-like reagent from the benzyl halide and magnesium. This is followed by a catalytic cycle involving oxidative addition of the aryl halide to a low-valent nickel species, transmetalation with the organomagnesium reagent, and reductive elimination to form the C-C bond and regenerate the nickel catalyst. organic-chemistry.org

In photoredox-catalyzed reactions , the mechanism is initiated by the absorption of light by the photocatalyst, which promotes it to an excited state. This excited state can then engage in single-electron transfer with a substrate to generate a radical ion. For example, an oxidative quenching cycle might involve the oxidation of a substrate to a radical cation, while a reductive quenching cycle would involve the reduction of a substrate to a radical anion. These radical intermediates are highly reactive and can undergo a variety of transformations, including the desired C-C bond formation. nih.gov

Transition State Analysis in Synthesis

The formation of this compound proceeds through a two-step electrophilic aromatic substitution mechanism. The key to understanding the regioselectivity (the preference for forming the 4,4'-isomer) lies in the analysis of the transition states of the rate-determining step.

The reaction is initiated by the activation of a formaldehyde equivalent (e.g., formaldehyde, paraformaldehyde) by an acid catalyst (H⁺), forming a highly electrophilic species, the protonated formaldehyde or its carbocationic equivalent, ⁺CH₂OH. This electrophile is then attacked by the electron-rich aromatic ring of anisole.

The methoxy group (-OCH₃) of anisole is a strong activating group and is ortho, para-directing. This directing effect is due to its ability to donate electron density to the aromatic ring via resonance, which stabilizes the carbocation intermediate (also known as the sigma complex or Wheland intermediate) formed during the electrophilic attack. The stability of this intermediate is reflected in the energy of the transition state leading to it; a more stable intermediate implies a lower energy transition state and a faster reaction rate.

The attack can occur at the ortho, meta, or para positions relative to the methoxy group, each proceeding through a distinct transition state:

Para-Attack: When the electrophile attacks the para position, the positive charge of the intermediate can be delocalized onto the oxygen atom of the methoxy group. This creates a highly stable oxonium ion resonance structure, which significantly lowers the energy of the transition state. researchgate.net

Ortho-Attack: Attack at the ortho position also allows for resonance stabilization by the methoxy group, similar to the para attack. However, the transition state for ortho attack is generally higher in energy than the para transition state due to steric hindrance between the bulky electrophile and the methoxy group. researchgate.net

Meta-Attack: In the case of meta attack, the positive charge in the sigma complex cannot be delocalized onto the methoxy group's oxygen atom through resonance. researchgate.net Consequently, the transition state for meta attack is significantly higher in energy than for ortho or para attack, making this pathway kinetically unfavorable.

Computational studies on analogous electrophilic aromatic substitution reactions provide insight into the relative energies of these transition states. nih.gov The energy barrier for the formation of the para-substituted intermediate is the lowest, making it the kinetically favored product.

Table 1: Relative Energies of Transition States for Electrophilic Attack on Anisole

| Position of Attack | Key Resonance Stabilizer | Relative Activation Energy (Conceptual) |

| Ortho | Methoxy Group (Resonance) | Low |

| Meta | None (Inductive Only) | High |

| Para | Methoxy Group (Resonance) | Lowest |

Following the initial electrophilic substitution to form 4-methoxybenzyl alcohol, this intermediate is protonated by the acid catalyst and loses water to form a stable 4-methoxybenzyl cation. This cation then acts as the electrophile in a second Friedel-Crafts alkylation reaction with another molecule of anisole, again proceeding preferentially at the para position for the same electronic and steric reasons, ultimately yielding this compound.

Kinetic Studies of Reaction Mechanisms

Kinetic studies are essential for elucidating the reaction mechanism and optimizing process parameters such as temperature, catalyst concentration, and reactant ratios. The acid-catalyzed condensation of anisole with formaldehyde is generally found to follow a rate law that is consistent with the stepwise electrophilic aromatic substitution mechanism. pageplace.de

A general rate equation for the reaction can be expressed as:

Rate = k[Anisole][Formaldehyde][H⁺]ⁿ

Where:

k is the rate constant.

[Anisole] and [Formaldehyde] are the concentrations of the reactants.

[H⁺]ⁿ represents the dependence on the acid catalyst concentration, where the order 'n' can be complex and may vary depending on the specific catalytic system.

Kinetic experiments would involve monitoring the disappearance of reactants or the appearance of the product over time under various conditions. The data generated allows for the determination of the reaction order with respect to each component and the calculation of the activation energy (Ea) from the Arrhenius equation by conducting experiments at different temperatures.

While specific kinetic data for this exact reaction is not extensively published, studies on analogous acid-catalyzed condensations provide a framework for the expected kinetic behavior. researchgate.netoberlin.edu For instance, the reaction is expected to be first-order with respect to both anisole and formaldehyde. researchgate.net The dependence on the acid catalyst is often more complex; while the rate increases with acid concentration, excessively high concentrations can protonate the anisole, deactivating it towards electrophilic attack and thus reducing the rate.

Table 2: Hypothetical Kinetic Data for the Formation of this compound at a Constant Temperature

| Experiment | [Anisole] (mol/L) | [Formaldehyde] (mol/L) | [H⁺] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 0.05 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 0.05 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 0.05 | 2.0 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 0.10 | 4.0 x 10⁻⁵ |

This hypothetical data illustrates a reaction that is first-order in anisole, first-order in formaldehyde, and second-order in the acid catalyst, which is plausible for mechanisms involving pre-equilibrium protonation steps. Such kinetic analysis confirms that the formation of the electrophile and its subsequent attack by the aromatic ring are central to the reaction's velocity.

Chemical Reactivity and Transformation Pathways of 4,4 Dimethoxydiphenylmethane

Electrophilic Aromatic Substitution Reactions of 4,4'-Dimethoxydiphenylmethane

Electrophilic aromatic substitution (SEAr) is a characteristic reaction for benzene (B151609) and its derivatives. wikipedia.org The reaction proceeds through a two-step mechanism: initial attack by an electrophile to form a resonance-stabilized carbocation (an arenium ion or Wheland intermediate), followed by the loss of a proton to restore aromaticity. wikipedia.orgmasterorganicchemistry.comrahacollege.co.in The presence of substituents on the aromatic ring significantly influences both the rate of reaction and the position of the incoming electrophile. wikipedia.orgfiveable.me

The regioselectivity of electrophilic substitution on the aromatic rings of this compound is controlled by the powerful electronic effects of the methoxy (B1213986) groups (-OCH3). The methoxy group is a strong activating group and an ortho, para-director. wikipedia.orgyoutube.com This is due to the interplay of two opposing electronic influences: a resonance effect and an inductive effect. lasalle.edulibretexts.org

Resonance Effect (+M): The oxygen atom of the methoxy group has lone pairs of electrons that can be donated into the aromatic π-system through resonance. lasalle.edulibretexts.orgwuxibiology.com This donation increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene. wikipedia.orgwikipedia.org The resonance structures show that this increase in electron density is most pronounced at the positions ortho and para to the methoxy group. lasalle.edulibretexts.org

Inductive Effect (-I): Due to the higher electronegativity of oxygen compared to carbon, the methoxy group exerts an electron-withdrawing inductive effect through the sigma bond, which deactivates the ring. lasalle.edulibretexts.org

For the methoxy group, the electron-donating resonance effect is dominant over the electron-withdrawing inductive effect, leading to a net activation of the ring and directing incoming electrophiles to the electron-rich ortho and para positions. wikipedia.orglibretexts.org In this compound, the para position relative to the methoxy group is already occupied by the methylene (B1212753) bridge. Therefore, electrophilic attack is strongly directed to the ortho positions (C2, C6, C2', and C6').

The methylene bridge (-CH2-) itself is a weak activating group via an inductive effect, but its influence is minor compared to the potent resonance donation from the methoxy groups. youtube.com Consequently, electrophilic substitution reactions such as nitration or halogenation are expected to occur selectively at the positions ortho to the methoxy substituents. rahacollege.co.inlibretexts.org

The mechanism of electrophilic aromatic substitution proceeds via a high-energy cationic intermediate known as an arenium ion or σ-complex. libretexts.orgresearchgate.net In this intermediate, the electrophile has added to the ring, disrupting the aromatic system and forming a resonance-stabilized carbocation. wikipedia.orgmasterorganicchemistry.com

For this compound, attack at the ortho position (e.g., C2) results in a particularly stable arenium ion. The positive charge of this intermediate can be delocalized over three carbon atoms and, crucially, onto the oxygen atom of the methoxy group. This creates an additional, highly stable resonance structure (an oxonium ion), which significantly lowers the activation energy for attack at the ortho and para positions compared to the meta position. youtube.comlibretexts.org The stability of this intermediate explains the observed regioselectivity. While direct spectroscopic studies on the specific arenium ions of this compound are not commonly reported, the principles are well-established from extensive studies on similar activated aromatic compounds like anisole (B1667542). youtube.com

Nucleophilic and Organometallic Reactions Involving this compound

While the electron-rich nature of the aromatic rings makes this compound a poor substrate for direct nucleophilic aromatic substitution, its structure allows for derivatization through organometallic intermediates.

Organometallic intermediates, particularly organolithium compounds, can be generated by the deprotonation of an aromatic C-H bond with a strong base, a process known as lithiation or metalation. These reactions create potent carbon-based nucleophiles. The positions ortho to the methoxy groups are the most acidic protons on the aromatic rings due to the inductive effect and the ability of the oxygen to coordinate with the lithium reagent, directing the deprotonation. The regioselective functionalization of related aromatic compounds, such as BINOL, often relies on ortho-lithiation directed by hydroxyl or methoxy groups to introduce substituents at specific positions. nih.gov This strategy can be applied to this compound to create metalated intermediates, such as 2-lithio-4,4'-dimethoxydiphenylmethane, which can then be used in subsequent reactions.

The metalated intermediates formed from this compound are strong nucleophiles and can react with a wide range of electrophiles to form new carbon-carbon or carbon-heteroatom bonds. For example, the lithiated intermediate can be quenched with electrophiles like alkyl halides, carbonyl compounds (aldehydes, ketones), or silyl (B83357) halides.

Furthermore, research on related diarylmethanol compounds shows that their carbocations, generated in the presence of a strong acid like trifluoromethanesulfonic acid, can undergo rapid nucleophilic substitution reactions. nii.ac.jp This suggests a pathway where a derivative of this compound, such as bis(4-methoxyphenyl)methanol, could be activated to form a carbocation that is then attacked by various nucleophiles. nii.ac.jp Cyclic thionocarbamates, for instance, can be activated for ring-opening reactions via nucleophilic attack by soft nucleophiles. ntu.ac.uk

Oxidative and Reductive Transformations of the Diphenylmethane (B89790) Core

The diphenylmethane core of the molecule can undergo both oxidative and reductive transformations, typically targeting the central methylene bridge or the aromatic rings.

Oxidation of this compound can lead to the formation of 4,4'-dimethoxybenzophenone (B177193). njit.edu This transformation involves the oxidation of the benzylic methylene bridge to a carbonyl group. In one study, this compound was reported as a side-product in the acid degradation of a related compound, and its subsequent oxidation yielded 4,4'-dimethoxybenzophenone. njit.edu Additionally, studies on photoinduced electron transfer between quinones and this compound indicate that the diphenylmethane can act as an electron donor, leading to the formation of radical ions that undergo further decay pathways. thegoodscentscompany.com The parent compound, 4,4'-dimethoxydiphenylamine, is noted to be sensitive to prolonged air exposure and slowly oxidizes. chemicalbook.comnih.gov

Reductive transformations involving the this compound core often refer to its formation from a more oxidized precursor. A key example is the reduction of 4,4'-dimethoxybenzophenone. This ketone, which can be resistant to reduction, can be converted to this compound using reducing agents like triethylsilane (Et3SiH) in the presence of a strongly acidic clay catalyst (Sn-Montmorillonite). oup.com In one documented procedure, refluxing 4,4'-dimethoxybenzophenone with Et3SiH and an Sn-Mont catalyst in 1,2-dichloroethane (B1671644) afforded this compound in 75% yield. oup.com This demonstrates a robust method for constructing the diphenylmethane core from its corresponding ketone.

Table 1: Summary of Selected Reactions Involving the this compound Core

Table 2: List of Chemical Compounds Mentioned

Pericyclic and Rearrangement Reactions of this compound Derivatives

The chemical reactivity of this compound derivatives extends to pericyclic and rearrangement reactions, which involve the concerted reorganization of electrons through cyclic transition states. These reactions are often initiated by thermal or photochemical means and can lead to the formation of complex cyclic and polycyclic structures. Research in this area has particularly focused on stilbene (B7821643) derivatives, which incorporate the core 4,4'-dimethoxydiphenyl structure within a larger conjugated system amenable to such transformations.

One notable example is the photochemical oxidative cyclization of stilbenes, known as the Mallory reaction. This reaction has been effectively used for the synthesis of phenanthrenes and other polyaromatic hydrocarbons (PAHs). nih.gov The process involves the photochemical isomerization of a stilbene to its cis-isomer, which then undergoes an electrocyclic reaction to form a dihydrophenanthrene intermediate. Subsequent oxidation yields the aromatic phenanthrene (B1679779) product. nih.gov The presence of methoxy groups, as in derivatives of this compound, is compatible with the Mallory reaction. nih.gov The reaction can be influenced by the concentration of iodine, which can prevent the elimination of substituents like methanol (B129727). nih.gov

Tandem pericyclic reactions have also been observed in derivatives such as 4,4'-dimethoxystilbene. semanticscholar.org For instance, treatment of 3,4-dimethoxy-12-acetoxy stilbene with ferric chloride can lead to dimeric cyclization products. researchgate.net These complex transformations highlight the potential to rapidly build intricate molecular architectures from simpler stilbene precursors. researchgate.net The reaction pathways can, however, be sensitive to the specific substitution pattern on the aromatic rings. researchgate.net

Furthermore, the di-π-methane rearrangement represents another photochemical transformation applicable to systems containing two π-systems separated by a saturated carbon, a structural motif present in certain derivatives of this compound. This reaction typically converts a 1,4-diene or an allyl-substituted arene into a cyclopropane (B1198618) derivative through a formal 1,2-shift of a π-group followed by cyclization. wikipedia.org While direct examples on this compound are not extensively documented, the general mechanism provides a potential pathway for the rearrangement of its appropriately unsaturated derivatives. wikipedia.org

The tables below summarize key aspects of these reactions based on available research findings.

Table 1: Overview of Pericyclic Reactions in this compound Derivatives

| Reaction Type | Reactant Class | Key Features | Product Class | Ref. |

| Photochemical Oxidative Cyclization (Mallory Reaction) | Stilbenes | Iodine-catalyzed, involves electrocyclic ring closure followed by oxidation. Methoxy groups are tolerated. | Phenanthrenes, PAHs | nih.gov |

| Dimeric Cyclization | Stilbenes | Promoted by Lewis acids like FeCl₃, leads to complex dimeric structures. | Dihydronaphthalene derivatives | researchgate.net |

| Di-π-methane Rearrangement | 1,4-dienes, Allyl-arenes | Photochemical reaction involving a 1,2-shift and cyclopropane formation. | Ene- or Aryl-substituted cyclopropanes | wikipedia.org |

Applications of 4,4 Dimethoxydiphenylmethane in Advanced Organic Synthesis and Materials Science

Role as a Key Synthetic Precursor in Organic Chemistry

4,4'-Dimethoxydiphenylmethane serves as a valuable starting material and intermediate in the synthesis of more complex molecules. Its two methoxy-activated phenyl rings, connected by a flexible methylene (B1212753) bridge, provide specific reactive sites for building larger molecular architectures.

The structure of this compound is well-suited for the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and other extended polyaromatic systems. The primary method for this transformation is the Scholl reaction, an oxidative intramolecular or intermolecular aryl-aryl coupling that forms new carbon-carbon bonds.

In this context, this compound acts as a precursor. The electron-donating methoxy (B1213986) groups activate the phenyl rings, making them more susceptible to electrophilic attack, which is a key step in the mechanism of the Scholl reaction. Under the influence of a Lewis acid (like AlCl₃ or FeCl₃) and an oxidant, the molecule can undergo intramolecular cyclodehydrogenation. This process would involve the formation of a new bond between the two phenyl rings, leading to a more rigid, planar, fused-ring system like a dimethoxydihydrophenanthrene derivative, which can be further aromatized. This strategy is a foundational method for creating "nanographenes" and other large PAHs, which are of interest for their unique electronic and optical properties. escholarship.org The general utility of the Scholl reaction in constructing complex aromatic frameworks from simpler precursors is a well-established principle in modern organic synthesis. escholarship.org

Table 1: The Scholl Reaction for Polyaromatic Synthesis

| Precursor Type | Reaction Name | Reagents | Resulting Structure Type |

|---|---|---|---|

| Aryl-CH₂-Aryl (e.g., this compound) | Intramolecular Scholl Reaction | Lewis Acid (e.g., FeCl₃), Oxidant | Fused Polycyclic Aromatic Hydrocarbon |

Beyond creating large fused systems, this compound is an intermediate in the synthesis of valuable specialty chemicals. A primary example is its oxidation to produce 4,4'-Dimethoxybenzophenone (B177193) . njit.edugoogle.com In this reaction, the central methylene (-CH₂-) group is oxidized to a carbonyl (-C=O-) group. This transformation can be achieved using various oxidative methods, including photolytic processes involving hydrogen peroxide and hydrobromic acid. google.com

4,4'-Dimethoxybenzophenone is a specialty chemical with significant industrial applications. It is widely used as a photoinitiator in polymer chemistry, where it initiates polymerization reactions upon exposure to UV light. guidechem.com Furthermore, it serves as a UV absorber to protect plastics, coatings, and cosmetic formulations from degradation caused by ultraviolet radiation. guidechem.comchemicalbook.com Its role as a key intermediate extends to the pharmaceutical industry as well. chemicalbook.com The synthesis of this important ketone from this compound highlights the latter's utility as a foundational precursor. escholarship.org

Table 2: Synthesis of 4,4'-Dimethoxybenzophenone

| Starting Material | Key Transformation | Product | Primary Application of Product |

|---|

Monomer Applications in Polymer Chemistry

The diphenylmethane (B89790) core is a fundamental unit in many high-performance polymers. While this compound is not typically used directly as a monomer due to the relative inertness of its methoxy groups in polymerization reactions, its derivatives are crucial.

The direct polymerization of this compound is not a common route for polymer synthesis. However, its dihydroxy analogue, 4,4'-Dihydroxydiphenylmethane (commonly known as Bisphenol F), is a critical monomer in the polymer industry. cymitquimica.comlookchem.com Bisphenol F can be conceptually derived from this compound by the demethylation of the two methoxy groups.

Bisphenol F is widely used to produce polyethers, polysulfones, polycarbonates, and epoxy resins. cymitquimica.comlookchem.combiosynth.com In the synthesis of epoxy resins, for example, Bisphenol F is reacted with epichlorohydrin (B41342) to create a prepolymer that can be cured into a rigid, thermosetting material. These polymers are valued for their excellent mechanical properties, chemical resistance, and adhesive strength, finding use in coatings, adhesives, and composite materials. lookchem.com Therefore, the structural skeleton of this compound is integral to the formation of these important polymeric materials via its dihydroxy derivative. cymitquimica.comgoogle.com

The compound this compound itself is not employed as a cross-linking agent because it lacks the requisite functional groups (like vinyl, epoxy, or isocyanate groups) to form covalent bonds between polymer chains. However, the diphenylmethane structure is central to many cross-linked polymer systems through the use of its functionalized derivatives.

As mentioned previously, the Bisphenol F derivative is a key component in epoxy resin systems. lookchem.com During the curing process, the epoxy prepolymer (made from Bisphenol F) reacts with a hardener (a cross-linking agent, often a diamine) to form a highly cross-linked, three-dimensional polymer network. This network structure is responsible for the material's rigidity, thermal stability, and chemical resistance. Similarly, other derivatives like 4,4'-diaminodiphenylmethane (MDA) and 4,4'-diphenylmethane diisocyanate (MDI) are fundamental building blocks for cross-linked polyimides and polyurethanes, respectively. While this compound does not act as the cross-linker itself, its core structure is a component of the monomers that form the backbone of these extensively cross-linked networks.

Contribution to Functional Material Development Beyond Polymers

The bis(4-methoxyphenyl)methane structural motif contributes to the development of functional organic materials where specific electronic and optical properties are required. Although the parent compound is not typically the final functional material, its core structure is a key component in more complex molecules designed for specific applications.

For instance, the N,N-bis-(4-methoxyphenyl)amino group is a powerful electron-donating moiety used in the design of chromophores for nonlinear optical (NLO) applications. washington.edu These materials are of interest for use in telecommunications and optical computing. In these complex molecules, the bis(4-methoxyphenyl) portion serves as a highly effective donor, which, when connected to an electron acceptor through a π-conjugated bridge, creates a molecule with a large hyperpolarizability—a prerequisite for NLO activity. washington.edu

Furthermore, derivatives like bis(4-methoxyphenyl)tellurium dichloride have been synthesized and studied for their specific chemical properties and crystal structures, contributing to the broader field of organometallic chemistry and materials science. sciensage.info The core structure is also listed as a building block for materials used in organic electronics and covalent organic frameworks (COFs). bldpharm.com These applications leverage the rigid, well-defined geometry and electronic nature of the diphenylmethane framework to construct materials with tailored functions.

Precursors for Optoelectronic Materials

The diphenylmethane core, substituted with electron-donating methoxy groups, provides an excellent foundation for the synthesis of hole-transporting materials (HTMs). These materials are crucial components in various optoelectronic devices, including perovskite solar cells (PSCs) and light-emitting diodes, where they facilitate the efficient movement of positive charge carriers (holes).

Derivatives of this compound are frequently incorporated into larger conjugated systems to enhance their hole-transporting properties. For instance, the bis(4-methoxyphenyl)amine unit is a common end-group in newly designed HTMs. mdpi.com This terminal group helps to enhance molecular coplanarity and intramolecular charge delocalization, which are critical for efficient charge transport. mdpi.com

Research has demonstrated that by engineering the molecular structure, for example by creating oligomers that incorporate units like p-methoxyaniline-substituted dibenzofurans, significant improvements in the performance of HTMs can be achieved. mdpi.com Extending the π-conjugation in these molecules leads to deeper HOMO (Highest Occupied Molecular Orbital) energy levels, which can better align with the energy levels of the perovskite active layer in solar cells, thereby facilitating efficient hole extraction. mdpi.comrsc.org This structural modification also results in enhanced thermal stability and higher hole mobility. mdpi.com

The data below summarizes the properties of several novel hole-transporting materials, illustrating the effect of molecular design on their performance in perovskite solar cells.

| Material | HOMO (eV) | Hole Mobility (cm²/Vs) | PSC Efficiency (%) | Reference |

| spiro-OMeTAD | -5.22 | 2.5 x 10⁻⁵ | 17.7 | rsc.org |

| BDT-based HTM | -5.20 | 4.1 x 10⁻⁴ | 18.1 | rsc.org |

| tDBF | -5.20 | 7.94 x 10⁻⁴ | 19.46 | mdpi.com |

The development of new hole transport polymers is another area where this compound derivatives are impactful. Soluble arylamine-based polymers have been synthesized with high glass transition temperatures (130-150 °C) and low oxidation potentials, making them robust candidates for use in light-emitting displays. researchgate.net The synthetic methods allow for easy modification of the aryl groups, enabling the tuning of the polymer's redox potential to optimize device performance. researchgate.net

Components in Supramolecular Assemblies

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding, π-π stacking, and host-guest interactions, to form larger, organized structures. mdpi.comnih.gov The distinct shape and electronic properties of this compound and its derivatives make them excellent components for building complex supramolecular architectures.

These assemblies have a wide range of applications, from drug delivery and sensing to the development of advanced materials. nih.govresearchgate.net In the context of materials science, the self-assembly of specifically designed molecules can lead to the formation of functional structures like molecular capsules, polymer blends, and cages. nih.govnsf.govnih.gov

Host-guest chemistry, a central concept in supramolecular chemistry, often utilizes macrocyclic hosts (like cyclodextrins, calixarenes, and cyclophanes) that can encapsulate guest molecules. nih.govnih.gov While this compound itself is not a macrocycle, its derivatives can be designed to act as guests or as building blocks for larger host structures. For example, the flexible "V" shape of the diphenylmethane core can be exploited in the design of "molecular clips" or cleft-like hosts.

The principles of host-guest chemistry are being used to create complex systems with unique properties. For instance, researchers have developed metallosupramolecular cages that can encapsulate other ions. rsc.org The magnetic interactions within these host-guest complexes can be manipulated by changing the encapsulated guest, demonstrating a high level of control over the material's properties at the molecular level. rsc.org

The table below lists various types of host molecules used in supramolecular chemistry and their typical guest molecules, illustrating the diversity of host-guest systems.

| Host Molecule Type | Common Guest Molecules | Driving Interactions |

| Cyclodextrins | Hydrophobic organic molecules | Hydrophobic effect, van der Waals forces |

| Calixarenes | Metal ions, small organic molecules | Ion-dipole, π-π stacking, hydrogen bonding |

| Cucurbiturils | Cationic and neutral molecules | Ion-dipole, hydrophobic effect |

| Cyclophanes | Aromatic molecules | π-π stacking, van der Waals forces |

Advanced Analytical and Spectroscopic Methodologies for 4,4 Dimethoxydiphenylmethane Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 4,4'-dimethoxydiphenylmethane. mdpi.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. mdpi.commeasurlabs.com Both ¹H and ¹³C NMR are routinely employed. In a high-resolution spectrum, what might appear as a single peak at low resolution can be split into multiple peaks, or "multiplets," which provides additional structural information. libretexts.org The number of signals indicates the number of chemically non-equivalent nuclei, while their chemical shifts offer clues about the electronic environment. libretexts.org

2D NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are particularly powerful for establishing the connectivity of atoms in this compound. measurlabs.com Techniques like COSY (Correlation Spectroscopy) reveal proton-proton coupling networks, allowing for the assignment of protons within the same spin system. libretexts.orgyoutube.com For instance, the correlation between the methylene (B1212753) bridge protons and the aromatic protons on the phenyl rings can be unequivocally established.

Other 2D techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. This allows for the complete and unambiguous assignment of all proton and carbon signals in the molecule. These techniques are invaluable for distinguishing between isomers and for confirming the precise structure of the compound. libretexts.org

Dynamic NMR for Rotational Barriers

Dynamic NMR (DNMR) is a specialized NMR technique used to study the rates of chemical exchange processes. ias.ac.inmontana.edu In the context of this compound, DNMR can be employed to investigate the rotational barriers around the C-O bonds of the methoxy (B1213986) groups and the C-C bonds connecting the phenyl rings to the central methylene carbon.

At sufficiently low temperatures, the rotation around these bonds may become slow on the NMR timescale, leading to the observation of distinct signals for conformers that would otherwise be averaged at room temperature. nanalysis.com As the temperature is increased, the rate of rotation increases, causing these distinct signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal. nih.gov By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to calculate the activation energy for the rotational barrier. ias.ac.inresearchgate.net This provides valuable information about the molecule's conformational flexibility and the energetic landscape of its different spatial arrangements.

Mass Spectrometry (MS) for Reaction Monitoring and Structural Characterization

Mass spectrometry (MS) is a vital analytical tool for the study of this compound, offering high sensitivity and specificity for both qualitative and quantitative analysis. shoko-sc.co.jp It is instrumental in monitoring the progress of chemical reactions involving this compound and in confirming its molecular weight and structure. shoko-sc.co.jpnih.gov

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. bioanalysis-zone.comlibretexts.org This precision allows for the determination of the exact mass of this compound. nih.gov From the exact mass, a unique elemental formula can be derived, which serves as a powerful confirmation of the compound's identity. spectroscopyonline.comyoutube.com For example, while two different compounds might have the same nominal mass (the integer mass), their exact masses will differ due to the mass defects of their constituent atoms. libretexts.org HRMS can readily distinguish between such possibilities, providing a high degree of confidence in the assigned structure. bioanalysis-zone.com

Table 1: Exact Mass Data for this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₆O₂ |

| Monoisotopic Mass | 228.115029749 Da |

| Nominal Mass | 228 u |

This table presents the exact and nominal mass of this compound. Data sourced from PubChem. nih.gov

Tandem MS for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS or MSⁿ) is a technique where ions of a specific m/z are selected, fragmented, and the resulting fragment ions are then analyzed. nationalmaglab.orgthermofisher.com This process provides detailed structural information by revealing the fragmentation pathways of the parent ion. libretexts.orgchemguide.co.uk For this compound, the molecular ion (M⁺˙) can be subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. thermofisher.com

Analysis of these fragments helps to piece together the structure of the original molecule. nih.gov For instance, the cleavage of a methoxy group or the fragmentation of the diphenylmethane (B89790) backbone would produce specific fragment ions with predictable m/z values. By studying these fragmentation patterns, researchers can confirm the connectivity of the methoxy groups and the phenyl rings to the central methylene carbon. chemguide.co.uknih.gov

Table 2: GC-MS Fragmentation Data for this compound

| m/z Value | Interpretation |

| 228 | Molecular Ion (M⁺˙) |

| 227 | [M-H]⁺ |

| 197 | [M-OCH₃]⁺ |

This table outlines the major fragments observed in the Gas Chromatography-Mass Spectrometry (GC-MS) of this compound. Data sourced from PubChem. nih.gov

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Analysis

For this compound, single-crystal XRD can be used to obtain a detailed molecular structure, provided that a suitable single crystal can be grown. uhu-ciqso.esceitec.cz The analysis of the diffraction pattern produced when X-rays are passed through the crystal allows for the construction of an electron density map, from which the positions of the individual atoms can be determined. fzu.cz This provides an unambiguous confirmation of the molecular structure in the solid state. brynmawr.edu

In cases where suitable single crystals are not available, powder X-ray diffraction (PXRD) can be utilized. libretexts.orgmalvernpanalytical.com PXRD is performed on a finely ground powder of the material, which contains a large number of small, randomly oriented crystallites. libretexts.org The resulting diffraction pattern is a fingerprint of the crystalline phase or phases present in the sample. researchgate.netwayne.eduspringernature.com While generally not providing the same level of detail as single-crystal XRD, PXRD is invaluable for phase identification, assessing sample purity, and determining unit cell parameters. wayne.edu

Chromatographic Techniques for Separation, Purification, and Quantitative Analysis

Chromatographic methods are indispensable tools in the study of this compound, providing robust capabilities for its separation from complex mixtures, purification to high standards, and precise quantitative analysis. These techniques exploit the differential distribution of the analyte between a stationary phase and a mobile phase to achieve separation. researchgate.net The choice of chromatographic method is dictated by the analyte's properties, the complexity of the sample matrix, and the specific analytical goal, such as purity assessment or concentration measurement.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques widely employed for the analysis of organic compounds like this compound. researchgate.netnih.gov They are fundamental in quality control, reaction monitoring, and quantitative determination.

Gas Chromatography (GC)

GC is particularly well-suited for the analysis of volatile and thermally stable compounds. In GC, an inert gas mobile phase transports the sample through a column containing a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. For quantitative analysis, GC is known for its high precision and sensitivity. researchgate.net

When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the analyte based on its mass spectrum. nih.gov The PubChem database includes GC-MS data for this compound, confirming its suitability for this technique. nih.gov A typical GC analysis involves injecting the sample into a heated port, where it vaporizes and is carried onto a capillary column by a carrier gas like helium. phcog.com The column oven temperature is often programmed to increase during the analysis to ensure the efficient elution of compounds with varying boiling points. phcog.com Flame Ionization Detectors (FID) are commonly used for the quantitative analysis of hydrocarbons due to their reliability and wide linear range. epa.gov

For quantitative GC analysis, an internal standard method is often employed to improve accuracy and precision by correcting for variations in injection volume and system response. researchgate.net The method's performance is validated by assessing parameters such as linearity, limit of detection (LOD), and limit of quantitation (LOQ). kobv.de

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of compounds that may not be suitable for GC due to low volatility or thermal instability. sums.ac.ir In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. For non-polar to moderately polar compounds like this compound, reversed-phase (RP) HPLC is the most common approach.

In RP-HPLC, the stationary phase is non-polar (e.g., C8 or C18 alkyl chains bonded to silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comsysrevpharm.org The separation is driven by the hydrophobic interactions of the analyte with the stationary phase. A reverse-phase HPLC method for the related compound 4,4'-Dimethoxydiphenylamine utilizes a mobile phase of acetonitrile and water with an acid modifier like phosphoric or formic acid. sielc.com Such methods are often scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Detection in HPLC is commonly performed using an ultraviolet (UV) detector, as aromatic compounds like this compound possess a chromophore that absorbs UV light. sysrevpharm.org The selection of an optimal wavelength is crucial for achieving high sensitivity. sysrevpharm.org Method validation is essential to demonstrate that the assay is fit for its purpose, ensuring it produces accurate and precise quantitative data. sums.ac.irchromatographyonline.com

Table 1: Typical Chromatographic Conditions for Diphenylmethane-type Compounds

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Column | Capillary column (e.g., HP-5MS, DB-5) phcog.comepa.gov | Reversed-phase C8 or C18 column sielc.comsysrevpharm.org |

| Mobile Phase | Carrier Gas: Helium or Nitrogen phcog.com | Isocratic or gradient mixture of Acetonitrile/Water or Methanol/Water sielc.comsysrevpharm.org |

| Detector | Mass Spectrometry (MS) or Flame Ionization Detector (FID) nih.govepa.gov | UV-Vis Detector or Mass Spectrometry (MS) sielc.comsysrevpharm.org |

| Temperature | Programmed oven temperature (e.g., 50°C to 250°C) phcog.com | Controlled column temperature (e.g., 30-40°C) sysrevpharm.orgchromsoc.jp |

| Application | Quantitative analysis, impurity profiling, identification researchgate.netkobv.de | Separation, purification, quantitative analysis sielc.comresearchgate.net |

Chiral Chromatography for Enantiomeric Purity Assessment (if chiral derivatives are relevant)

The parent molecule, this compound, is achiral due to the presence of a plane of symmetry through the central methylene bridge. Therefore, it does not exist as enantiomers and direct chiral separation is not applicable.

However, chiral chromatography becomes a critical analytical technique if this compound is used as a scaffold or starting material to synthesize chiral derivatives. When a molecule is chiral, it can exist as a pair of non-superimposable mirror images called enantiomers. The determination of enantiomeric purity, or enantiomeric excess (ee), is of paramount importance in many fields, particularly in the pharmaceutical industry, as enantiomers can have different biological activities. thieme-connect.de

Chiral chromatography, most commonly chiral HPLC, is the most effective and widely used method for separating enantiomers and determining their purity. researchgate.netnih.gov This technique relies on the use of a Chiral Stationary Phase (CSP). A CSP creates a chiral environment where the two enantiomers of a compound form transient diastereomeric complexes with different stabilities, leading to different retention times and thus, separation. thieme-connect.de

The development of a chiral separation method typically involves screening a variety of CSPs under different mobile phase conditions. researchgate.net Polysaccharide-based CSPs, such as those derived from derivatized cellulose (B213188) and amylose (B160209), are the most popular and versatile due to their broad applicability for a wide range of chiral compounds. nih.govmdpi.com

The process of developing a method for a hypothetical chiral derivative of this compound would involve:

Selection of CSP: Screening columns with different chiral selectors (e.g., amylose or cellulose derivatives) to find one that provides selectivity for the enantiomers. mdpi.com

Mobile Phase Optimization: Adjusting the composition of the mobile phase (both the organic modifier and any additives) to optimize the resolution between the enantiomeric peaks. mdpi.com

Temperature Effects: Investigating the column temperature, as it can significantly influence enantioselectivity and, in some cases, even reverse the elution order of the enantiomers. mdpi.com

The goal is to achieve baseline separation of the enantiomers, which allows for accurate quantification of each, and thus the determination of enantiomeric purity down to very low levels (e.g., detecting a 0.1% impurity of the unwanted enantiomer). nih.govcat-online.com

Table 2: Common Chiral Stationary Phases (CSPs) for HPLC

| CSP Type | Chiral Selector Examples | General Applications |

|---|---|---|

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate), Amylose tris(3,5-dimethylphenylcarbamate) nih.govmdpi.com | Broad applicability for a vast range of chiral compounds; most widely used CSPs. researchgate.net |

| Pirkle-type (Brush-type) | Dinitobenzoyl-phenylglycine | Used for compounds that can engage in π-π interactions, hydrogen bonding, and dipole-dipole interactions. researchgate.net |

| Cyclodextrin-based | β-cyclodextrin, γ-cyclodextrin nih.gov | Separation of molecules that can fit into the chiral cavity of the cyclodextrin. |

| Protein-based | a1-acid glycoprotein (B1211001) (AGP), Cellulase | Separation of chiral drugs, particularly basic and acidic compounds. nih.gov |

| Macrocyclic Antibiotics | Vancomycin, Teicoplanin | Effective for chiral amino acids and related compounds. researchgate.net |

Computational and Theoretical Studies of 4,4 Dimethoxydiphenylmethane

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties and energy of 4,4'-Dimethoxydiphenylmethane. dergipark.org.trmdpi.comresearchgate.net These methods allow for the determination of the molecule's geometric parameters and the energetics of its various states. researchgate.netuj.edu.pl

HOMO-LUMO Analysis and Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides information about the molecule's kinetic stability and its ability to undergo electronic transitions. researchgate.netresearchgate.net

For this compound, the HOMO is primarily localized on the electron-rich methoxy-substituted phenyl rings, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is distributed over the aromatic rings, suggesting these regions can accept electrons in chemical reactions. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and polarizability. nih.gov

Table 1: Calculated Frontier Molecular Orbital Energies for a Representative Aryl Ether

| Orbital | Energy (eV) |

| HOMO | -0.26751 |

| LUMO | -0.18094 |

| Energy Gap (ΔE) | -0.08657 |

Note: The data presented is for a similar molecule, benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, and serves as an illustrative example of typical values obtained from DFT calculations. nih.gov The actual values for this compound would require specific calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound and for studying its interactions with other molecules. nih.govnih.govmdpi.commun.ca By simulating the motion of atoms over time, MD can reveal the preferred conformations of the molecule and the energetic barriers between them. nih.govmdpi.com

These simulations show that the molecule is not static but exists as an ensemble of different conformations due to the rotation around the single bonds connecting the phenyl rings to the central methylene (B1212753) group. mdpi.com MD simulations can also model intermolecular interactions, such as those with solvent molecules or other solute molecules, providing insights into its behavior in different environments. mdpi.comnih.govmdpi.comnih.govfrontiersin.org

Reaction Pathway Modeling and Transition State Locating

Computational methods are employed to model the pathways of chemical reactions involving this compound. chemrxiv.orgcetjournal.itnih.govrsc.orgaps.org This involves identifying the most likely routes from reactants to products and locating the transition state structures, which are the highest energy points along the reaction coordinate.

For instance, in the thermal decomposition of related compounds, various bond-breaking and rearrangement pathways can be computationally explored to determine the most favorable mechanism. mcmaster.ca Locating the transition state is crucial for calculating the activation energy of a reaction, which in turn determines the reaction rate. rsc.org These computational approaches can help in understanding reaction mechanisms and predicting the products of reactions involving this compound.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Quantum chemical calculations can predict various spectroscopic parameters, such as vibrational frequencies (IR and Raman), and electronic absorption wavelengths (UV-Vis). mpg.defu-berlin.de These predicted spectra can be compared with experimental data to validate the computational model and to aid in the interpretation of the experimental spectra. mdpi.comresearchgate.net

For example, DFT calculations can provide a theoretical vibrational spectrum that can be matched with an experimental FTIR spectrum, allowing for the assignment of specific vibrational modes to the observed absorption bands. mdpi.com Discrepancies between the calculated and experimental spectra can point to environmental effects, such as intermolecular interactions, that are not fully captured in the computational model of an isolated molecule. uj.edu.pl

Quantitative Structure-Reactivity Relationship (QSAR) Studies

Quantitative Structure-Reactivity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. ijapbjournal.com While specific QSAR studies focusing solely on this compound are not extensively documented, the principles of QSAR can be applied to understand how variations in its structure would affect its reactivity. nih.govopenbioinformaticsjournal.commdpi.com

Descriptors used in QSAR models can be derived from computational chemistry, including electronic properties (like HOMO-LUMO energies), steric parameters, and hydrophobic characteristics. nih.gov By correlating these descriptors with experimentally determined reactivity for a set of related compounds, a predictive model can be developed. Such a model could then be used to estimate the reactivity of other, similar compounds, including derivatives of this compound. openbioinformaticsjournal.com

Emerging Research Directions and Future Challenges in 4,4 Dimethoxydiphenylmethane Chemistry

Development of Novel and Highly Selective Synthetic Routes

The synthesis of diarylmethanes, including 4,4'-dimethoxydiphenylmethane, has traditionally relied on Friedel-Crafts-type reactions, which often suffer from a lack of selectivity and the use of harsh catalysts. Modern research is focused on overcoming these limitations by developing milder, more selective, and efficient catalytic systems.

Recent research has explored alternative pathways. For instance, one method involves the reaction of an aromatic compound like anisole (B1667542) with formaldehyde (B43269) (HCHO) derived from the decomposition of dimethyl sulfoxide (B87167) (DMSO) in the presence of sulfuric acid to yield p,p'-dimethoxydiphenylmethane. kyoto-u.ac.jp Another approach demonstrated the conversion of 4-methoxybenzyl alcohol into this compound. mun.ca These methods represent a shift towards utilizing more accessible starting materials and exploring different reaction mechanisms.

A significant area of development is the use of advanced catalytic systems. For example, proton-exchanged montmorillonite (B579905) has been used as a medium for the transformation of 4-methoxybenzylic alcohols to form symmetrical diarylmethanes. lookchem.com Furthermore, phosphonium-based ionic liquids have been shown to catalyze the dehydration of benzylic alcohols to produce ethers and other products, suggesting a potential route for synthesizing substituted diarylmethanes under metal-free conditions. mun.ca The development of enantioselective methods, such as the Petasis borono-Mannich reaction, which can utilize derivatives of this compound, also underscores the drive towards high selectivity and the creation of chiral molecules. chemrxiv.org

| Synthetic Route | Key Reagents/Catalysts | Conditions | Key Findings | Reference |

| DMSO-Mediated Synthesis | Anisole, Dimethyl Sulfoxide (DMSO), Sulfuric Acid | Not specified | Formation of the C-C bond via reaction with formaldehyde derived from DMSO decomposition. | kyoto-u.ac.jp |

| Benzylic Alcohol Conversion | 4-Methoxybenzyl Alcohol, Phosphonium Ionic Liquid | Microwave irradiation | Metal-free dehydration and coupling of benzylic alcohols. | mun.ca |

| Clay-Catalyzed Transformation | 4-Methoxybenzylic Alcohol, Proton-Exchanged Montmorillonite | Mild conditions | Unusual transformation via C-C ipso-substitution to form symmetrical diarylmethanes. | lookchem.com |

Exploration of Unconventional Reactivity Profiles

Beyond its synthesis, researchers are exploring the unique and sometimes unconventional reactivity of the this compound scaffold. These investigations open up new avenues for its application in synthetic chemistry.

One notable area of research is its behavior in photoinduced electron transfer reactions. Studies have examined the competitive decay pathways of radical ions formed when this compound interacts with quinones in acetonitrile (B52724) upon irradiation. thegoodscentscompany.com This reactivity highlights its potential use in photochemistry and radical chemistry, enabling the formation of complex structures through controlled radical pathways.

Another aspect of its reactivity involves the selective cleavage of its chemical bonds. In the context of the enantioselective Petasis borono-Mannich reaction, the this compound group can be used as a protecting group for amines. chemrxiv.org This group can be selectively cleaved through palladium-catalyzed hydrogenolysis, demonstrating a useful and controllable transformation that is valuable in multi-step complex molecule synthesis. chemrxiv.org The ability to functionalize the molecule and then selectively break it apart showcases a sophisticated level of chemical control.

| Reaction Type | Reagents/Conditions | Observed Reactivity | Potential Application | Reference |

| Photoinduced Electron Transfer | Quinones, Acetonitrile, Light | Formation and competitive decay of radical ions. | Photochemical synthesis, generation of radical intermediates for complex reactions. | thegoodscentscompany.com |

| Catalytic Hydrogenolysis | Palladium catalyst, H₂ | Selective cleavage of the benzhydryl C-N bond when used as a protecting group. | Multi-step synthesis of complex chiral amino alcohols and other fine chemicals. | chemrxiv.org |

Integration into Advanced Material Architectures and Nanoscience

The integration of specific molecular motifs into larger, functional systems is a cornerstone of modern materials science and nanotechnology. While this compound itself is a simple molecule, its structural and electronic properties make it and its derivatives interesting candidates for incorporation into more complex architectures.

The diarylmethane core provides a robust yet flexible linkage that can be functionalized to create monomers for polymerization or building blocks for supramolecular assembly. Research into related structures, such as 4,4'-diaminotriphenylmethanes, shows that these types of molecules can exhibit interesting biological activities and serve as scaffolds for new therapeutic agents. nih.gov

A promising, though still exploratory, direction is the functionalization of the this compound scaffold with groups that enable self-assembly or impart specific functions. For example, the introduction of boronic acid moieties could lead to the creation of sensors or self-assembling materials. acs.org Boronic acids are known to interact with polyols like glucose, and probes based on this chemistry are being developed for cellular imaging and diagnostics in 3D cell models. acs.org By incorporating the diarylmethane unit, it may be possible to tune the spatial arrangement and electronic properties of these sensors.

In the realm of nanoscience, green synthesis approaches are becoming increasingly important for producing nanoparticles for various applications, including medicine and environmental remediation. frontiersin.orgresearchgate.netjchemrev.com The functionalization of nanoparticles with organic molecules can control their stability and targeting. Derivatives of this compound could potentially be used as capping agents or as part of the payload in drug delivery systems, although this remains a future research challenge.

Sustainable and Atom-Economical Processes for its Utilization

The principles of green chemistry are increasingly guiding synthetic strategy, with a strong emphasis on sustainability and efficiency. ecoonline.comresearchgate.net Atom economy, a concept developed by Barry Trost, is a key metric in this paradigm, measuring how many atoms from the reactants are incorporated into the final desired product. wikipedia.org

The pursuit of sustainability in the context of this compound involves two main goals: developing greener synthetic routes to the molecule itself and designing reactions that utilize it in an atom-economical fashion. Addition reactions are inherently atom-economical, as all reactant atoms are incorporated into the product. primescholars.com In contrast, substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy. wikipedia.orgprimescholars.com

For example, a hypothetical synthesis of this compound from the Friedel-Crafts reaction of anisole with dichloromethane (B109758) would have a lower atom economy than an ideal addition-based route due to the formation of HCl as a byproduct. The development of catalytic, solvent-free, or microwave-assisted reactions represents a significant step towards more sustainable processes. mun.caecoonline.com

Future challenges lie in designing catalytic cycles and reaction cascades that use this compound or its derivatives to build complex molecules with minimal waste. nih.gov This involves not only maximizing atom economy but also considering factors like energy efficiency, use of renewable feedstocks, and reduction of derivatization steps. ecoonline.com The integration of digital tools and machine learning could further accelerate the discovery of sustainable catalytic processes. rsc.org

| Process Type | Green Chemistry Principle | Objective for this compound | Example/Future Direction | Reference |

| Synthesis | Atom Economy | Develop routes that maximize the incorporation of reactant atoms into the final product. | Designing catalytic addition reactions instead of substitution reactions that produce waste byproducts. | wikipedia.orgrsc.org |

| Synthesis | Catalysis | Replace stoichiometric reagents with selective, recyclable catalysts. | Using solid acids like montmorillonite clay or reusable ionic liquids. | mun.calookchem.com |

| Utilization | Reduce Derivatives | Avoid the use of protecting groups to reduce the number of synthetic steps and waste. | Designing reactions where the core reactivity of the molecule is harnessed directly. | ecoonline.com |

| Process | Energy Efficiency | Conduct reactions at ambient temperature and pressure. | Employing photochemical methods or highly active catalysts that operate under mild conditions. | thegoodscentscompany.comecoonline.com |

Q & A

Basic: What are the most reliable synthetic methods for 4,4'-Dimethoxydiphenylmethane, and how can purity be optimized?

Answer:

The synthesis of this compound typically involves nucleophilic substitution or acid-mediated coupling. For example, micro-flow reactors using trifluoromethanesulfonic acid (TfOH) have been employed to generate carbocations, which react with methoxy-substituted nucleophiles. Key parameters include:

- Reaction temperature : Elevated temperatures (e.g., 50–80°C) improve reaction rates but may increase side products like 4,4′-dimethoxybenzophenone .

- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance carbocation stability .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures improves purity. GC-MS or HPLC with UV detection (λ = 254 nm) is recommended for purity assessment .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Standard characterization involves:

- Structural analysis :

- Thermal properties :

Advanced: How does this compound behave under strong acid conditions, and what mechanistic insights exist?

Answer:

In superacid media (e.g., concentrated H₂SO₄ or TfOH), this compound undergoes dealkylation or hydride transfer. For example:

- Dealkylation : Methoxy groups cleave to form phenolic intermediates, detectable via LC-MS or in situ FTIR .

- Carbocation stability : The methylene bridge stabilizes diphenylmethyl carbocations, which can dimerize or react with nucleophiles. Kinetic studies using stopped-flow NMR under varying acid strengths (Hammett acidity functions) reveal reaction pathways .

Methodological note : Use isotopic labeling (e.g., deuterated methoxy groups) to track reaction intermediates .

Advanced: What experimental designs are recommended to resolve contradictions in thermal stability data?

Answer:

Discrepancies in thermal decomposition temperatures (e.g., 220–245°C) arise from sample purity and experimental conditions. To standardize results:

- Controlled atmosphere : Perform TGA under inert gas (N₂ or Ar) to avoid oxidative decomposition .

- Heating rates : Use slow rates (2–5°C/min) for accurate decomposition onset measurements .

- Data validation : Compare with phase transition enthalpies (e.g., fusion enthalpy = 27.8 kJ/mol via DSC) from literature .

Advanced: How can researchers address conflicting reports on acid-mediated reaction byproducts?

Answer:

Variations in byproduct formation (e.g., 4,4′-dimethoxybenzophenone vs. diphenylmethane derivatives) stem from acid strength and reaction time. To resolve contradictions:

- Replicate conditions : Use micro-flow reactors to maintain consistent mixing and residence times, reducing side reactions .

- Quenching studies : Rapidly neutralize aliquots at timed intervals (e.g., with NaHCO₃) and analyze via GC-MS to track intermediate evolution .

- Statistical analysis : Apply meta-analysis tools (e.g., I² statistic) to quantify heterogeneity across studies and identify confounding variables .

Basic: What are the key stability considerations for storing this compound?

Answer:

- Light sensitivity : Store in amber glass under inert gas to prevent photooxidation of methoxy groups .

- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis, which can degrade the methylene bridge .

- Temperature : Long-term storage at –20°C minimizes thermal degradation; confirm stability via periodic HPLC analysis .

Advanced: What strategies enhance the reproducibility of polymerization studies using this compound as a precursor?

Answer:

- Monomer purification : Pre-purify via fractional distillation (b.p. 232°C at 9 mmHg) to remove oligomeric impurities .

- Catalyst screening : Test Lewis acids (e.g., AlCl₃) vs. Brønsted acids (e.g., H₃PO₄) for controlled cross-linking in polyimide synthesis .

- Kinetic monitoring : Use in situ rheometry to track viscosity changes during polymerization, correlating with molecular weight distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.